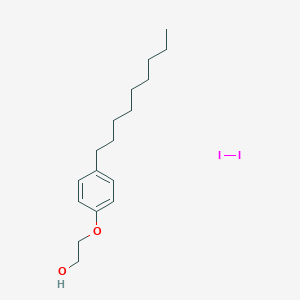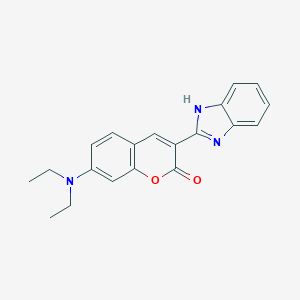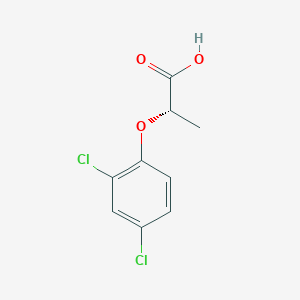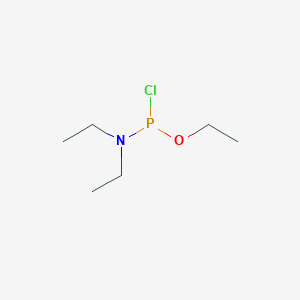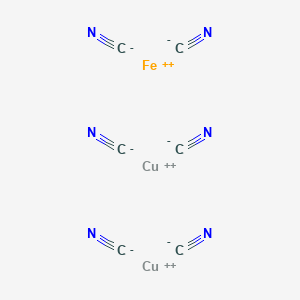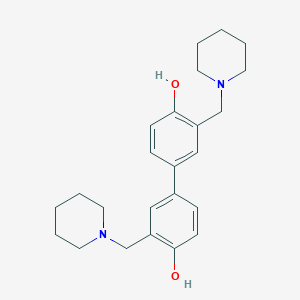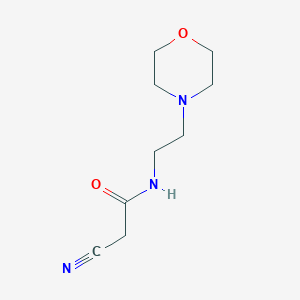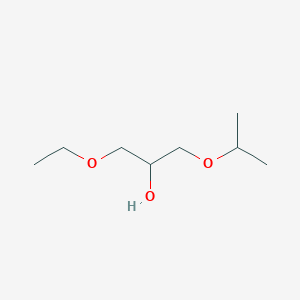
2-Propanol, 1-ethoxy-3-isopropoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-ethoxy-3-isopropoxy-, also known as ethyl isopropyl ether, is a chemical compound commonly used in laboratory experiments. It is a colorless liquid with a sweet odor and is commonly used as a solvent due to its low toxicity and high boiling point. Ethyl isopropyl ether is synthesized through a simple process and has a wide range of scientific research applications.
Mechanism Of Action
The mechanism of action of 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether is not well understood. However, it is believed that it acts as a non-polar solvent, dissolving non-polar compounds and facilitating their extraction from aqueous solutions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether. However, it is considered to be a low toxicity solvent and is generally considered safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether as a solvent in laboratory experiments include its low toxicity, high boiling point, and ability to dissolve non-polar compounds. It is also relatively inexpensive and easy to handle. However, it is not suitable for use with polar compounds and can react with some metals, such as aluminum, under certain conditions.
Future Directions
For the use of 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether include the development of new pharmaceuticals and organic compounds, as well as further research to better understand its mechanism of action and potential applications in other fields.
Synthesis Methods
Ethyl isopropyl ether can be synthesized through a simple process involving the reaction of isopropyl alcohol and 2-Propanol, 1-ethoxy-3-isopropoxy- bromide. The reaction is carried out in the presence of a strong base such as potassium hydroxide or sodium hydroxide. The reaction produces 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether and potassium bromide as a byproduct. The reaction is typically carried out under reflux conditions and requires careful handling due to the toxicity of the reactants.
Scientific Research Applications
Ethyl isopropyl ether is commonly used as a solvent in scientific research. It is particularly useful in the extraction of organic compounds from aqueous solutions. It is also used as a solvent for various organic reactions and as a reaction medium for a variety of reactions. Ethyl isopropyl ether is commonly used in the synthesis of pharmaceuticals and other organic compounds.
properties
CAS RN |
13021-50-6 |
|---|---|
Product Name |
2-Propanol, 1-ethoxy-3-isopropoxy- |
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-ethoxy-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-4-10-5-8(9)6-11-7(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
ZATQNAGGARBGCM-UHFFFAOYSA-N |
SMILES |
CCOCC(COC(C)C)O |
Canonical SMILES |
CCOCC(COC(C)C)O |
Other CAS RN |
13021-50-6 |
synonyms |
1-Ethoxy-3-isopropoxy-2-propanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



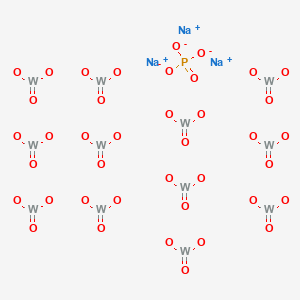
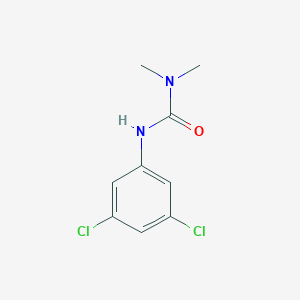
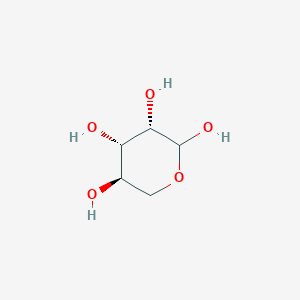
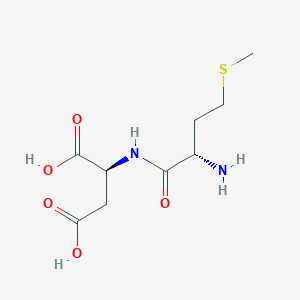
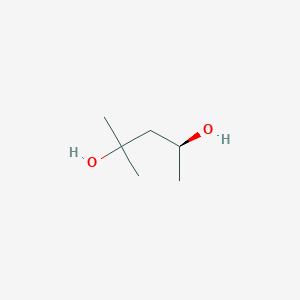
![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)
